Cas no 57323-06-5 ((Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol)

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol is a protected unsaturated alcohol derivative, widely used as an intermediate in organic synthesis. The tetrahydropyranyl (THP) group serves as a robust protecting group for hydroxyl functionalities, enhancing stability during multi-step reactions. The (Z)-configuration of the double bond provides stereochemical control in subsequent transformations, making it valuable for constructing complex molecules. Its solubility in common organic solvents facilitates handling in various synthetic protocols. This compound is particularly useful in the preparation of pharmaceuticals, fragrances, and fine chemicals, where selective deprotection and further functionalization are required. Its synthetic versatility and reliable reactivity profile make it a preferred choice in medicinal and process chemistry.
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol structure
57323-06-5 structure
Product name:(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
CAS No:57323-06-5
MF:C9H16O3
MW:172.22154
CID:57114
PubChem ID:10975949

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Chemical and Physical Properties

Names and Identifiers

    • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
    • (Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
    • (Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
    • (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
    • (2Z)-4-(oxan-2-yloxy)but-2-en-1-ol
    • (2Z)-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
    • (Z)
    • (Z)-4-(3,4,5,6-tetrahydropyran-2H-yloxy)but-2-en-1-ol
    • (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol
    • (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL (PREPARATION FOR LAFUTIDINE)
    • (Z)-4-tetrahydropyranyloxy-2-butenol
    • CIS-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
    • cis-4-tetrahydropyranyloxy-2-butene-1-ol
    • 2-Buten-1-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-, (Z)-
    • cis-2-Butene-1,4-diolmonotetrahydropyranyl ether
    • XHTUEXKSLOJOOC-RQOWECAXSA-N
    • AM807224
    • SCHEMBL5217416
    • AKOS006286466
    • (Z)-4-tetrahydro-pyran-2-yloxy-but-2-en-1-ol
    • A831394
    • CS-0312363
    • cis-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
    • (Z)-4-(oxan-2-yloxy)but-2-en-1-ol
    • 57323-06-5
    • (Z)-4-(2-tetrahydropyranyloxy)-2-buten-1-ol
    • cis-2-Butene-1,4-diol monotetrahydropyranyl Ether; (2Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol
    • DB-005572
    • (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
    • MDL: MFCD08063947
    • Inchi: 1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2-
    • InChI Key: XHTUEXKSLOJOOC-RQOWECAXSA-N
    • SMILES: C1CCOC(C1)OC/C=C\CO

Computed Properties

  • Exact Mass: 172.11000
  • Monoisotopic Mass: 172.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69000
  • LogP: 1.07810

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM181968-5g
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
57323-06-5 97%
5g
$518 2021-08-05
TRC
T295485-10g
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
57323-06-5
10g
$ 1774.00 2023-09-06
Chemenu
CM181968-5g
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
57323-06-5 97%
5g
$*** 2023-05-30
TRC
T295485-1g
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
57323-06-5
1g
$ 234.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z927459-1g
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
57323-06-5 97%
1g
¥1,223.10 2022-08-31
Alichem
A119001706-5g
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
57323-06-5 97%
5g
$1709.73 2023-09-01
TRC
T295485-1000mg
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
57323-06-5
1g
$234.00 2023-05-17
TRC
T295485-10000mg
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
57323-06-5
10g
$1774.00 2023-05-17
A2B Chem LLC
AI52847-5g
(Z)-4-(Tetrahydro-2h-pyran-2-yl-oxy)but-2-en-1-ol
57323-06-5
5g
$580.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1383033-1g
(Z)-4-((Tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
57323-06-5 97%
1g
¥1857.00 2024-05-08

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Production Method

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Related Literature

Additional information on (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol

Comprehensive Guide to (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol (CAS No. 57323-06-5): Properties, Applications, and Market Insights

(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol (CAS No. 57323-06-5) is a specialized organic compound with significant applications in pharmaceutical synthesis and fine chemical industries. This compound, characterized by its tetrahydropyranyl (THP) protecting group and butenol structure, is widely utilized as a key intermediate in the production of bioactive molecules. Researchers and manufacturers value this chemical for its versatility in synthetic pathways, particularly in the construction of complex molecular architectures.

The THP-protected butenol derivative exhibits unique chemical properties that make it valuable for controlled reactions in organic synthesis. Its Z-configuration at the double bond provides specific stereochemical advantages in asymmetric synthesis, while the hydroxyl group offers a reactive site for further functionalization. The tetrahydropyranyl ether moiety serves as an effective protecting group for alcohols, allowing selective reactions at other positions of the molecule.

In pharmaceutical applications, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol serves as a crucial building block for the synthesis of various drug candidates. Recent studies highlight its use in developing anti-inflammatory agents and antiviral compounds, particularly in the context of emerging infectious diseases. The compound's structural features enable the creation of molecules with improved bioavailability and target specificity, addressing current challenges in drug discovery.

The global market for fine chemical intermediates like 57323-06-5 has shown steady growth, driven by increasing demand from the pharmaceutical and biotechnology sectors. Manufacturers are focusing on developing more efficient synthesis routes for this compound, with particular attention to green chemistry principles and sustainable production methods. These developments align with the growing industry emphasis on environmentally friendly chemical processes.

Quality control of (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol involves rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the strict purity requirements for pharmaceutical applications. The typical purity grade for research purposes ranges from 95% to 99%, with higher purity grades available for critical synthetic applications.

Storage and handling of CAS 57323-06-5 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this chemical, in line with general laboratory safety protocols.

Recent scientific literature reveals growing interest in the application of THP-protected intermediates like (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol in catalyzed asymmetric synthesis. Researchers are exploring novel catalytic systems that can utilize this compound for the efficient construction of chiral centers, a crucial aspect in modern drug development. These advancements address the pharmaceutical industry's need for more efficient and stereoselective synthetic methods.

The compound's role in medicinal chemistry continues to expand, with particular relevance to the development of small molecule therapeutics. Its structural flexibility allows for diverse modifications, making it valuable in structure-activity relationship (SAR) studies. This versatility explains why 57323-06-5 remains a popular choice among medicinal chemists designing new drug candidates.

From a regulatory perspective, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol is not subject to special controls in most jurisdictions, facilitating its use in research and industrial applications. However, users should always verify the latest regulatory status based on their specific location and intended use, as chemical regulations may vary by region and application.

Future research directions for this compound include exploring its potential in bioconjugation chemistry and prodrug development. The increasing demand for targeted drug delivery systems and smart pharmaceuticals may further elevate the importance of THP-protected intermediates in the coming years. These developments align with broader trends in personalized medicine and precision therapeutics.

For researchers sourcing CAS 57323-06-5, it's essential to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound is typically available in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications. Pricing varies depending on purity grade, quantity, and supplier capabilities.

In conclusion, (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol represents an important tool in modern synthetic chemistry, with wide-ranging applications in pharmaceutical development and specialty chemical synthesis. Its unique combination of protective group chemistry and reactive functionality ensures its continued relevance in addressing current challenges in drug discovery and material science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57323-06-5)(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
A831394
Purity:99%
Quantity:1g
Price ($):155.0